6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline
Overview
Description
6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7BrClFN2 . It belongs to the class of quinazolines, which are heterocyclic compounds containing a two-ring system with two nitrogen atoms in the six-membered ring .
Synthesis Analysis
The synthesis of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline involves amination of 6-bromo-4-chloroquinazoline with various halogenated aniline derivatives in a tetrahydrofuran-isopropanol (THF-iPrOH) mixture in the presence of HCl as a catalyst under reflux .Molecular Structure Analysis
The molecular weight of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is 337.57 . The InChI key and other structural details can be found in the provided references .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline, such as melting point, boiling point, and density, are not explicitly mentioned in the available resources .Scientific Research Applications
1. Therapeutic Agents in Urinary Bladder Cancer Therapy
- Summary of Application: Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Methods of Application: The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
- Results or Outcomes: The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
2. Antibacterial Activity of Schiff Base Metal (II) Complexes
- Summary of Application: A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Methods of Application: Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .
- Results or Outcomes: The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Safety And Hazards
Future Directions
Quinazoline derivatives, including 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline, have shown significant potential in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs with anticancer potency .
properties
IUPAC Name |
6-bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClFN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPACZKCRFSBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680003 | |
Record name | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |
CAS RN |
885277-35-0 | |
Record name | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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